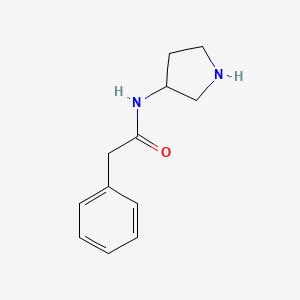

2-Phenyl-N-(pyrrolidin-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenyl-N-(pyrrolidin-3-yl)acetamide is a chemical compound that features a phenyl group attached to an acetamide moiety, which is further connected to a pyrrolidine ring.

Vorbereitungsmethoden

The synthesis of 2-Phenyl-N-(pyrrolidin-3-yl)acetamide typically involves the construction of the pyrrolidine ring followed by the attachment of the phenylacetamide group. One common synthetic route includes:

Ring Construction: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. For example, starting from a suitable amine, cyclization can be achieved under acidic or basic conditions.

Functionalization: The preformed pyrrolidine ring can be functionalized by introducing the phenylacetamide group through acylation reactions.

Analyse Chemischer Reaktionen

2-Phenyl-N-(pyrrolidin-3-yl)acetamide undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-N-(pyrrolidin-3-yl)acetamide is a compound with a pyrrolidine ring and a phenylacetamide moiety, possessing the molecular formula C12H16N2O and a molecular weight of approximately 280.36 g/mol. It has applications in medicinal chemistry and pharmacology.

Scientific Research Applications

Drug Development

- This compound is used in drug development because its structural features can be modified to affect biological activity. The pyrrolidine structure can enhance binding affinity to target receptors and enzymes due to its three-dimensional conformation.

- Specific interaction studies have shown that modifications to the pyrrolidine ring can significantly affect biological activity, which highlights the importance of structural integrity in drug design.

- This compound has been linked to anti-inflammatory and analgesic properties.

- Analogs of N-phenylacetamide derivatives are targets for new antiepileptic drugs (AEDs) .

Ligand for Specific Receptors and Enzymes

- This compound shows potential as a ligand for specific receptors and enzymes.

- Studies on the interactions of this compound with biological targets have demonstrated its potential efficacy in modulating receptor activity.

Anticonvulsant Activity

- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy .

- These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones in which the heterocyclic imide ring has been changed into a chain amide bond .

- SAR studies for anticonvulsant activity confirmed the crucial role of the pyrrolidine-2,5-dione core fragment for anticonvulsant activity .

- Several compounds were tested additionally in the psychomotor seizures (6-Hz model) .

- The most potent derivative was observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) in in vitro studies .

Molecular Switches

Wirkmechanismus

The mechanism of action of 2-Phenyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, often through hydrogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

2-Phenyl-N-(pyrrolidin-3-yl)acetamide can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities. Examples include pyrrolidine-2-one and pyrrolidine-2,5-diones.

Phenylacetamide derivatives: These compounds have the phenylacetamide moiety and are used in various pharmaceutical applications. Examples include N-phenylacetamide and N-(2-phenylethyl)acetamide.

Other heterocyclic compounds: Compounds like piperidine and morpholine also share structural similarities and are used in drug discovery.

Biologische Aktivität

2-Phenyl-N-(pyrrolidin-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, typically involving the reaction of phenylacetic acid derivatives with pyrrolidine. The synthetic pathway may include the following steps:

- Formation of the Acetamide: Reacting phenylacetic acid with an appropriate amine (pyrrolidine).

- Purification: The product is purified through recrystallization or chromatography to obtain the desired purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Ion Channels: It has been shown to modulate voltage-gated potassium channels (Kv7.2), which are crucial for neuronal excitability and signaling .

- Receptor Binding: The compound acts as a ligand for specific receptors, influencing downstream signaling pathways that can lead to therapeutic effects.

Pharmacological Profiles

The pharmacological profiles of this compound have been evaluated in several studies, highlighting its potential in various therapeutic areas:

- Anticonvulsant Activity: Preliminary studies suggest that derivatives related to this compound exhibit anticonvulsant properties in animal models, particularly through modulation of sodium channels .

- Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from apoptosis, potentially useful in neurodegenerative diseases .

- Anticancer Potential: Some derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Notable Research Outcomes

- Anticonvulsant Studies: A study evaluated the anticonvulsant activity using the maximal electroshock (MES) test and identified several active compounds based on their efficacy at varying doses .

- Neuroprotective Mechanism: Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential application in treating neurodegenerative conditions like Alzheimer's disease .

- Anticancer Activity: In vitro studies demonstrated that certain derivatives significantly reduced cell viability in A549 lung cancer cells, indicating their potential as anticancer agents .

Eigenschaften

IUPAC Name |

2-phenyl-N-pyrrolidin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(14-11-6-7-13-9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLHNFXYCUGDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.